(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Description
(2S)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a non-proteinogenic amino acid featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position. The compound’s moderate hydrophobicity, due to its electron-donating substituents, may influence membrane permeability and solubility compared to polar derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNDDYTXLSPCE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resolution of Racemic α-Halo Precursors
The resolution of racemic α-halo-α-(4-methoxy-3-methylbenzyl)propionic acid derivatives represents a classical approach to obtaining the (2S)-enantiomer. As detailed in US3492347A , the process begins with the synthesis of DL α-halo-α-(3,4-disubstitutedbenzyl)propionic acid, where the 3,4-disubstituted benzyl group is pre-functionalized with methoxy and methyl groups. The racemic mixture is resolved using chiral bases such as quinine or quinidine in alcoholic solvents.
Example Protocol
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Synthesis of DL α-Chloro-α-(4-methoxy-3-methylbenzyl)propionic Acid :
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Resolution with Quinine :
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Aminolysis and Acid Treatment :
Key Data
| Step | Yield (%) | Optical Purity (% ee) |
|---|---|---|
| Resolution with Quinine | 65–70 | 98–99 |
| Aminolysis | 85–90 | 99+ |
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis bypasses resolution by directly constructing the (2S)-configuration. Evans oxazolidinones or Oppolzer’s sultams are employed to control stereochemistry during alkylation.
Evans Oxazolidinone Method
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Acylation :
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(S)-4-Benzyl-2-oxazolidinone is acylated with 4-methoxy-3-methylbenzyl bromide under phase-transfer conditions.
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Alkylation :
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The acylated auxiliary undergoes enantioselective alkylation with methyl bromoacetate, mediated by LDA (lithium diisopropylamide).
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Hydrolysis and Deprotection :
Reaction Conditions
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Temperature: −78°C (alkylation), 25°C (hydrolysis).
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Solvent: THF for alkylation; aqueous THF for hydrolysis.
Enzymatic Resolution and Biocatalytic Methods
Enzymatic resolution offers an eco-friendly alternative. Lipases or acylases selectively hydrolyze one enantiomer from a racemic mixture.
Lipase-Catalyzed Hydrolysis
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Substrate : N-Acetyl-DL-3-(4-methoxy-3-methylphenyl)alanine.
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : pH 7.0, 37°C, 24 hours.
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Outcome : (S)-enantiomer is hydrolyzed to the free acid (92% yield, 98% ee), while the (R)-enantiomer remains acetylated .
Functionalization of Phenylalanine Derivatives
Post-synthetic modification of phenylalanine scaffolds introduces methoxy and methyl groups.
Directed Ortho Metalation (DoM)
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Protection :
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(2S)-2-Amino-3-phenylpropanoic acid is protected as the N-Boc derivative.
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Metalation :
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Treatment with LDA and TMEDA (tetramethylethylenediamine) at −78°C generates a benzylic lithio species.
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Electrophilic Quenching :
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Sequential quenching with MeI and MeOH introduces methyl and methoxy groups at the 3- and 4-positions, respectively.
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Deprotection :
Yield and Selectivity
| Step | Yield (%) | Regioselectivity |
|---|---|---|
| DoM and Quenching | 60–65 | >95% |
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Advantages | Disadvantages | Yield (%) | ee (%) |
|---|---|---|---|---|
| Racemic Resolution | High optical purity | Multi-step, low overall yield | 55–60 | 98–99 |
| Asymmetric Synthesis | Single-step, high ee | Costly auxiliaries | 70–75 | >99 |
| Enzymatic Resolution | Mild conditions, scalable | Substrate specificity | 80–85 | 98 |
| Functionalization | Flexibility in substitution | Requires protective groups | 60–65 | 95–97 |
Industrial-Scale Considerations
Large-scale production favors enzymatic resolution due to lower solvent consumption and compatibility with continuous flow systems. Conversely, asymmetric synthesis is preferred for high-value pharmaceuticals requiring >99% ee.
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group participates in standard derivatization reactions:
Mechanistic Notes :
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Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the methyl ester .
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Amide bonds form via carbodiimide-mediated activation, enabling conjugation with bioactive amines.
Amino Group Reactivity
The primary amine undergoes nucleophilic substitutions and acylations:
| Reaction Type | Reagents/Conditions | Product | Functional Impact |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetylated derivative | Blocks amine during solid-phase synthesis |
| Schiff Base Formation | Aldehydes/ketones, anhydrous | Imine intermediates | Chelation studies or coordination chemistry |
| Alkylation | Alkyl halides, DIEA | N-Alkylated products | Modifies pharmacokinetic properties |
Case Study :
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Alkylation with benzyl bromide under basic conditions produces N-benzyl derivatives, enhancing blood-brain barrier permeability in neuroactive compounds.
Aromatic Ring Modifications
The 4-methoxy-3-methylphenyl group undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OCH₃ | 4-Methoxy-3-methyl-5-nitrophenyl derivative |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Methoxy → OH | 4-Hydroxy-3-methylphenyl analog |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho to -CH₃ | 4-Methoxy-3-methyl-6-halophenyl compounds |
Regiochemical Considerations :
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The methoxy group directs electrophiles to the para position, while the methyl group exerts steric hindrance at the ortho positions.
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Demethylation with BBr₃ selectively removes the methoxy group without affecting the methyl substituent .
Side-Chain Functionalization
The propanoic acid side chain enables stereospecific transformations:
| Reaction Type | Reagents/Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | This compound ketone | Retention of chirality at C2 |
| Reduction | LiAlH₄ | Alcohol derivative | Racemization risk at α-carbon |
Critical Observation :
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Oxidation of the β-carbon requires harsh conditions due to the electron-donating methoxy group stabilizing the aromatic ring .
Stability Under Physiological Conditions
| Condition | Reactivity | Degradation Products |
|---|---|---|
| Acidic (pH < 3) | Ester hydrolysis (if esterified) | Free carboxylic acid |
| Basic (pH > 9) | Amine deprotonation → nucleophilic reactions | N-Alkylated or acylated by biological electrophiles |
| Oxidative (H₂O₂, ROS) | Methoxy → hydroxyl conversion | Quinone-like structures |
Pharmacological Relevance :
Scientific Research Applications
Pharmaceutical Development
(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing various drug compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting neurological disorders.
Case Study : Research has indicated that derivatives of this compound exhibit potential in treating conditions such as Parkinson's disease and depression by modulating neurotransmitter levels, particularly dopamine and serotonin .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for the quantification of amino acids in biological samples. Its high purity and defined structure make it ideal for method validation in chromatography and mass spectrometry.
| Application Area | Methodology | Purpose |
|---|---|---|
| Pharmaceutical Testing | HPLC | Quantification of drug formulations |
| Method Development | GC-MS | Identification of metabolites |
Biochemical Studies
In biochemistry, this compound is used to study enzyme kinetics and protein interactions. Its ability to mimic natural amino acids allows researchers to investigate enzyme mechanisms and substrate specificity.
Example : A study demonstrated that this compound could inhibit specific enzymes involved in the metabolic pathways of amino acids, providing insights into metabolic regulation .
Neuropharmacology
The compound has been explored for its neuropharmacological properties. It has been shown to influence neurotransmitter synthesis and release, making it a candidate for developing treatments for psychiatric disorders.
Research Findings : Clinical trials have indicated that O-Methyl-L-tyrosine can enhance the therapeutic effects of certain antipsychotic medications by increasing the availability of neurotransmitters .
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) enhance hydrophobicity and membrane permeability but reduce transporter affinity compared to polar groups (-OH, -OSO₃⁻) .
- Stereochemistry : The (2S) configuration is critical for interactions with biological systems, as seen in LAT1 inhibitors and DOPA derivatives .
Biological Activity
(2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as L-4-methylphenylalanine hydrochloride, is a chiral amino acid derivative notable for its structural similarity to phenylalanine. This compound has gained attention in pharmacological research due to its potential neuroprotective effects and its role as a neurotransmitter modulator. The methoxy and methyl substitutions on the phenyl ring may enhance its biological activity, making it a subject of interest in various studies.
- Molecular Formula : C11H15NO3
- Molar Mass : Approximately 225.25 g/mol
- Structure : The compound features a propanoic acid backbone with an amino group and a substituted phenyl ring.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can modulate neurotransmitter release, potentially influencing conditions such as neurodegeneration and cognitive decline. The presence of the methoxy group may enhance its binding affinity to neurotransmitter receptors, particularly in the central nervous system.
Modulation of Receptor Activity
This compound has been investigated for its interaction with various neurotransmitter receptors, including AMPA receptors. It has been suggested that the structural modifications contribute to its ability to act as a competitive antagonist at these sites, which is crucial for synaptic transmission and plasticity .
Study 1: Interaction with AMPA Receptors
A study focused on the pharmacological action of this compound revealed that it locks the GluA2 subunit of AMPA receptors in an open conformation. This action was consistent with competitive antagonism, indicating that the compound could be beneficial in conditions characterized by excessive glutamate signaling, such as epilepsy .
Study 2: Cytotoxicity Assessment
In vitro assays demonstrated low cytotoxicity of this compound against various cell lines. At concentrations up to 100 μM, no significant adverse effects on cell viability were observed, suggesting a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Phenylalanine | C9H11NO2 | Essential amino acid without methoxy substitution |
| L-Tyrosine | C9H11NO3 | Contains a hydroxyl group instead of a methoxy group |
| (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid | C10H13NO3 | Lacks the methyl group on the phenyl ring |
The unique structural modifications of this compound may enhance its biological activity compared to these similar compounds, particularly in pharmacological contexts .
Q & A
Q. What are the optimal synthetic routes for (2S)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Key Steps :
- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis, preventing unwanted side reactions .
- Chiral Control : Employ asymmetric catalysis (e.g., Evans auxiliaries) or enzymatic resolution to ensure stereochemical purity of the (2S)-configuration .
- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling for aryl group introduction, optimizing palladium catalysts and solvent systems (e.g., DMF/water mixtures at 80°C) .
- Deprotection and Purification : Cleave protecting groups under mild acidic conditions (e.g., TFA) and purify via reverse-phase HPLC using gradients of acetonitrile/water .
- Critical Parameters :
- Temperature control (< 100°C) to avoid racemization.
- Solvent polarity adjustments to enhance intermediate solubility.
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity and structural integrity of this compound?
Methodological Answer:
- Chiral Purity :
- Structural Confirmation :
Q. How does the methoxy-methylphenyl substituent influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies :
- Thermal Stability :
- Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C typically observed) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
- Mechanistic Profiling :
- Kinase Assays : Use fluorescence polarization assays to quantify binding affinity (IC) for kinases like EGFR or MAPK .
- Receptor Binding : Perform radioligand displacement studies (e.g., -labeled antagonists) to distinguish competitive vs. allosteric effects .
- Data Reconciliation :
- Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to rule out assay artifacts .
Q. How can computational modeling predict the compound’s interactions with biological targets, such as amino acid transporters or G-protein-coupled receptors?
Methodological Answer:
- In Silico Workflow :
- Docking Simulations : Use AutoDock Vina to model binding poses in LAT1 transporters or serotonin receptors, focusing on hydrogen bonds with the carboxylate group .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD < 2 Å) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies, correlating with experimental IC values .
- Validation :
- Compare predicted vs. crystallographic binding modes (if available) for accuracy assessment .
Q. What are the methodological challenges in studying the compound’s metabolic fate in vitro, and how can they be addressed?
Methodological Answer:
- Metabolite Identification :
- Challenge Mitigation :
- Optimize extraction protocols (e.g., SPE cartridges) to recover polar metabolites.
- Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy or halogens) affect the compound’s bioactivity and pharmacokinetics?
Methodological Answer:
- SAR Studies :
- Synthesis of Analogs : Replace the 4-methoxy group with ethoxy, Cl, or F via nucleophilic aromatic substitution .
- Bioactivity Screening : Test analogs in cell-based assays (e.g., IC for cancer cell lines) and compare logP values (HPLC-derived) to assess lipophilicity .
- PK Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
